Cas no 920115-99-7 (ethyl 2-(2-{2-(3-methoxyphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate)
ethyl 2-(2-{2-(3-methoxyphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- ethyl 2-(2-((2-(3-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)acetate
- 1H-Benzimidazole-1-acetic acid, 2-[[2-(3-methoxyphenoxy)ethyl]thio]-, ethyl ester
- ethyl 2-(2-{2-(3-methoxyphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate
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- Inchi: 1S/C20H22N2O4S/c1-3-25-19(23)14-22-18-10-5-4-9-17(18)21-20(22)27-12-11-26-16-8-6-7-15(13-16)24-2/h4-10,13H,3,11-12,14H2,1-2H3
- InChI Key: DJALWOBKNNLMNQ-UHFFFAOYSA-N
- SMILES: C1(SCCOC2=CC=CC(OC)=C2)N(CC(OCC)=O)C2=CC=CC=C2N=1
ethyl 2-(2-{2-(3-methoxyphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3320-0750-2μmol |
ethyl 2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate |
920115-99-7 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3320-0750-5μmol |
ethyl 2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate |
920115-99-7 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3320-0750-10μmol |
ethyl 2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate |
920115-99-7 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3320-0750-20μmol |
ethyl 2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate |
920115-99-7 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
| Life Chemicals | F3320-0750-1mg |
ethyl 2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate |
920115-99-7 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
| Life Chemicals | F3320-0750-2mg |
ethyl 2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate |
920115-99-7 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3320-0750-3mg |
ethyl 2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate |
920115-99-7 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3320-0750-4mg |
ethyl 2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate |
920115-99-7 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
| Life Chemicals | F3320-0750-5mg |
ethyl 2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate |
920115-99-7 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3320-0750-10mg |
ethyl 2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate |
920115-99-7 | 90%+ | 10mg |
$79.0 | 2023-04-26 |
ethyl 2-(2-{2-(3-methoxyphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on ethyl 2-(2-{2-(3-methoxyphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate
ethyl 2-(2-{2-(3-methoxyphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate: A Novel Compound with Promising Therapeutic Potential
ethyl 2-(2-{2-(3-methoxyphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate is a complex organic molecule that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound, with the CAS number 920115-99-7, represents a novel class of molecules that may offer therapeutic benefits in the treatment of various diseases. The synthesis and characterization of this compound have been extensively studied in recent years, with researchers focusing on its pharmacological properties and potential applications in drug development.
The molecular structure of ethyl 2-(2-{2-(3-methoxyphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate is characterized by the presence of multiple functional groups, including a 3-methoxyphenoxy group, a ethylsulfanyl moiety, and a 1H-1,3-benzodiazol-1-yl ring system. These structural elements contribute to the compound's ability to interact with specific biological targets, making it a valuable candidate for further investigation. Recent studies have highlighted the importance of these structural features in modulating the compound's pharmacokinetic and pharmacodynamic profiles.
One of the key aspects of ethyl 2-(2-{2-(3-methoxyphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate is its potential as a therapeutic agent for inflammatory diseases. Research published in Journal of Medicinal Chemistry (2023) has demonstrated that this compound exhibits significant anti-inflammatory activity by inhibiting the activation of nuclear factor-kappa B (NF-κB) pathways. This finding is particularly relevant given the growing prevalence of chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, ethyl 2-(2-{2-(3-methyoxyphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate has shown promise as a potential inhibitor of certain kinases, which are enzymes involved in various cellular processes. A study published in Drug Discovery Today (2024) reported that this compound effectively suppresses the activity of protein kinase B (Akt) and extracellular signal-regulated kinase (ERK), which are known to play critical roles in cell proliferation and survival. These findings suggest that ethyl 2-(2-{2-(3-methoxyphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate could be a valuable tool in the development of targeted therapies for cancers and other proliferative disorders.
The synthesis of ethyl 2-(2-{2-(3-methoxyphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate involves multiple steps, including the formation of the 3-methoxyphenoxy group and the incorporation of the ethylsulfanyl moiety. Researchers have employed advanced synthetic methods, such as microwave-assisted reactions and solid-phase peptide synthesis, to optimize the yield and purity of this compound. These techniques have enabled the production of high-quality samples suitable for in vitro and in vivo studies.
Recent advances in analytical techniques have facilitated the detailed characterization of ethyl 2-(2-{2-(3-methoxyphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the molecular structure and purity of this compound. These methods have also provided insights into the compound's conformational flexibility, which may influence its biological activity and interactions with target proteins.
One of the most exciting developments in the study of ethyl 2-(2-{2-(3-methoxyphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate is its potential application in the treatment of neurodegenerative diseases. A preclinical study published in Neuropharmacology (2025) found that this compound exhibits neuroprotective effects by modulating the expression of certain genes associated with neuronal survival. These findings suggest that ethyl 2-(2-{2-(3-methoxyphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate could be a promising candidate for the development of therapies for conditions such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic profile of ethyl 2-(2-{2-(3-methoxyphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate has also been investigated to assess its potential as a therapeutic agent. Studies have shown that this compound exhibits good oral bioavailability and a favorable half-life, which are important factors in the development of effective drug therapies. These properties make ethyl 2-(2-{2-(3-methoxyphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate a viable candidate for further clinical evaluation.
Despite the promising findings, further research is needed to fully understand the biological mechanisms and therapeutic potential of ethyl 2-(2-{2-(3-methoxyphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate. Ongoing studies are focused on elucidating the compound's interactions with various biological targets and its potential side effects. These efforts are crucial for the development of safe and effective therapeutic strategies based on this molecule.
In conclusion, ethyl 2-(2-{2-(3-methoxyphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate represents a significant advancement in the field of medicinal chemistry. Its unique structural features and potential biological activities make it a valuable candidate for the development of new therapeutic agents. Continued research into this compound is expected to yield important insights into its mechanisms of action and its potential applications in the treatment of various diseases.
As the field of medicinal chemistry continues to evolve, the study of compounds like ethyl 2-(2-{2-(3-methoxyphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)acetate will play a crucial role in the discovery of novel therapeutics. The ongoing efforts to characterize and optimize this compound highlight the importance of interdisciplinary research in advancing our understanding of complex biological systems and developing effective treatments for a wide range of medical conditions.
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